molecular formula C24H38N4O3S B3026133 AT-121 CAS No. 2099681-31-7

AT-121

Cat. No.: B3026133
CAS No.: 2099681-31-7
M. Wt: 462.7 g/mol
InChI Key: LIZMNXKYQXVRSS-UHFFFAOYSA-N
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Description

AT-121 is a novel bifunctional nociceptin opioid peptide (NOP) and mu opioid peptide (MOP) receptor partial agonist developed as a non-morphinan compound. It exhibits high binding affinity and partial agonist activity at both receptors, enabling potent analgesia while minimizing opioid-related adverse effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AT-121 involves multiple steps, starting with the preparation of the core spirocyclic structure. The key steps include:

    Formation of the spirocyclic core: This involves the cyclization of a suitable precursor to form the spirocyclic isoquinoline-piperidine structure.

    Functionalization: Introduction of functional groups such as the sulfamoylaminoethyl side chain and the propan-2-ylcyclohexyl group.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not publicly detailed, large-scale synthesis would likely involve optimization of the laboratory-scale procedures to enhance yield, purity, and cost-effectiveness. This would include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

AT-121 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s activity.

    Substitution: Replacement of one functional group with another, which can be used to create analogs of this compound with different properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Efficacy in Pain Management

Research conducted at Wake Forest School of Medicine demonstrated that AT-121 not only alleviates pain effectively but also reduces the reinforcing effects of commonly abused opioids like oxycodone. In studies involving non-human primates, this compound exhibited morphine-like analgesic effects without the typical side effects associated with opioids, including respiratory depression and physical dependence .

Comparative Efficacy Table

Compound Dose for Equivalent Pain Relief Addiction Potential Respiratory Depression Other Side Effects
Morphine100 mgHighYesYes
Oxycodone100 mgHighYesYes
This compound1 mgLowNoMinimal

Case Studies and Research Findings

  • Pilot Study on Non-Human Primates : In a pivotal study published in Science Translational Medicine, researchers found that this compound provided effective pain relief while simultaneously blocking the addictive potential of oxycodone. This study highlighted this compound's safety profile and its potential as a non-addictive alternative to conventional opioids .
  • Translational Research Implications : The findings from non-human primate studies suggest that this compound could serve as a viable candidate for clinical trials aimed at treating chronic pain and opioid use disorders. The researchers emphasize that further preclinical studies are necessary to solidify safety data before advancing to human trials .

Mechanism of Action

AT-121 exerts its effects by binding to both the μ-opioid receptor and the nociceptin receptor. The μ-opioid receptor is responsible for the analgesic effects, while the nociceptin receptor modulates the side effects typically associated with opioids, such as addiction and tolerance . This dual action allows this compound to provide effective pain relief with a reduced risk of abuse.

Comparison with Similar Compounds

Receptor Pharmacology and Mechanisms

Compound Receptor Activity Key Mechanism
AT-121 Partial agonist at NOP and MOP receptors Dual NOP/MOP activation enhances analgesia and blocks opioid reward pathways .
Cebranopadol Full agonist at NOP/MOP, partial agonist at KOP Full NOP/MOP agonism provides potent analgesia but retains mild reinforcing effects .
BU08028 Partial agonist at NOP/MOP (higher NOP affinity than buprenorphine) Long-lasting analgesia (up to 30 hours) but shows translational variability in rodents vs. NHPs .
Buprenorphine Partial agonist at MOP, weak NOP antagonist Reduces respiratory depression but retains abuse potential due to partial MOP agonism .

Analgesic Efficacy

Compound Analgesic Potency vs. Morphine Duration of Action Key Preclinical Findings
This compound 100x more potent Sustained (no tolerance after repeated dosing) Effective in NHPs at 0.03–10 μg/kg; no hyperalgesia or dependence .
Cebranopadol 100x more potent >9 hours (oral) Effective in neuropathic pain models; mild respiratory depression at high doses .
BU08028 Comparable to morphine Up to 30 hours Prolonged analgesia but species-dependent side effects (e.g., respiratory safety in NHPs) .
Buprenorphine 25–100x more potent 6–8 hours Effective in chronic pain but limited by ceiling effects and partial abuse liability .

Abuse Liability and Side Effects

Compound Abuse Potential in NHPs Key Adverse Effects Clinical Implications
This compound No self-administration None reported: no respiratory depression, itching, or dependence . Ideal for chronic pain and OUD due to safety profile .
Cebranopadol Moderate reinforcing effects Mild respiratory depression at high doses Requires dose titration to avoid abuse .
BU08028 No reinforcing effects Species-dependent side effects (e.g., rodents vs. NHPs) Promising but needs further human translation studies .
Buprenorphine Low but present Nausea, constipation, partial respiratory depression Used for OUD but limited by side effects and misuse potential .

Pharmacokinetics and Clinical Progress

Compound Bioavailability Half-Life (Hours) Development Stage
This compound Not reported Not reported Preclinical (NHP studies)
Cebranopadol 13–23% (oral) 14–15 Phase III trials for chronic pain
BU08028 Not reported Not reported Preclinical
Buprenorphine 30–50% (sublingual) 24–60 FDA-approved for pain and OUD

Biological Activity

AT-121 is a novel synthetic compound that has garnered attention for its potential as a non-addictive alternative to traditional opioids. It acts as a bifunctional agonist at nociceptin and mu-opioid receptors, offering promising analgesic properties without the associated risks of addiction commonly seen with opioid medications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, research findings, and potential applications.

This compound selectively binds to two types of receptors in the brain:

  • Nociceptin receptors : Involved in modulating pain and emotional responses.
  • Mu-opioid receptors : Traditionally targeted by opioids like morphine and oxycodone.

The compound exhibits binding affinities with Ki values of 3.67 nM for nociceptin and 16.49 nM for mu-opioid receptors, indicating its potency in activating these pathways while minimizing the risk of addiction .

Analgesic Effects

Research indicates that this compound produces significant antinociceptive effects in animal models. A study involving adult male and female rhesus monkeys demonstrated that subcutaneous administration of this compound (0.003-0.03 mg/kg) resulted in dose-dependent pain relief against acute noxious stimuli (e.g., exposure to 50 °C water) without observable side effects or signs of addiction .

Comparison with Traditional Opioids

In comparative studies, this compound has shown the ability to attenuate the reinforcing effects of oxycodone, suggesting its potential utility in treating prescription opioid abuse . This characteristic positions this compound as a candidate for addressing the opioid crisis by providing effective pain relief while reducing the likelihood of substance dependence.

Case Studies and Research Findings

A significant study published in Science Translational Medicine evaluated the efficacy of this compound in nonhuman primates. The findings highlighted:

  • Efficacy : this compound effectively reduced pain without leading to addictive behaviors.
  • Safety Profile : No adverse effects were reported during the trials, supporting its safety as a therapeutic agent .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceModel UsedDosage (mg/kg)Outcome
Ding et al. (2018)Rhesus monkeys0.003 - 0.03Significant antinociceptive effects observed
Colgan et al. (2020)Computational modelingN/AIdentified key binding interactions; potential for reducing opioid addiction

Future Directions

The ongoing research aims to further explore the safety and efficacy of this compound in human trials. Preliminary findings suggest that if successful, this compound could serve as a groundbreaking treatment option for chronic pain management and opioid addiction mitigation.

Dr. Nurulain Zaveri, a key researcher on the project, expressed optimism about progressing to human studies:

“We want to move as fast as possible because our results are exciting” .

Properties

IUPAC Name

3-oxo-1'-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O3S/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZMNXKYQXVRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336428
Record name N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2099681-31-7
Record name N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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